Hydrogen ionophore V

描述

Hydrogen ionophore V is a chemical compound that functions as an ionophore, facilitating the transport of hydrogen ions (protons) across biological membranes. Ionophores are molecules that can bind ions and transport them across lipid bilayers, which is crucial in various biological and chemical processes. This compound is particularly significant due to its ability to selectively transport hydrogen ions, making it valuable in scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen ionophore V typically involves organic synthesis techniques. The process begins with the preparation of the core structure, which is then functionalized with specific groups to enhance its ionophoric properties. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The final product is purified using techniques such as chromatography and crystallization to ensure it meets the required specifications for its intended applications.

化学反应分析

Types of Reactions

Hydrogen ionophore V can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced, typically using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce reduced forms of the compound with altered chemical properties.

科学研究应用

Hydrogen ionophore V has a wide range of applications in scientific research, including:

Chemistry: Used in the study of ion transport mechanisms and membrane chemistry.

Biology: Facilitates the study of proton gradients and their role in cellular processes.

Medicine: Investigated for its potential in drug delivery systems and as a tool for studying cellular ion homeostasis.

Industry: Utilized in the development of sensors and analytical devices for detecting hydrogen ions in various samples.

作用机制

Hydrogen ionophore V functions by binding to hydrogen ions and facilitating their transport across lipid bilayers. This process involves the formation of a complex between the ionophore and the hydrogen ion, which is then transported through the hydrophobic interior of the membrane. The ionophore releases the hydrogen ion on the other side of the membrane, effectively transporting it across the barrier. This mechanism is crucial for maintaining proton gradients and enabling various biochemical processes.

相似化合物的比较

Similar Compounds

Valinomycin: An ionophore that selectively transports potassium ions.

Nigericin: Transports potassium ions and hydrogen ions.

Monensin: Transports sodium ions and hydrogen ions.

Uniqueness

Hydrogen ionophore V is unique in its high selectivity for hydrogen ions, making it particularly valuable for studies involving proton transport. Unlike other ionophores that may transport multiple types of ions, this compound’s specificity allows for more precise control and analysis of proton-related processes.

Conclusion

This compound is a versatile and valuable compound in scientific research and industrial applications. Its ability to selectively transport hydrogen ions makes it a crucial tool for studying ion transport mechanisms, cellular processes, and developing analytical devices. The compound’s unique properties and wide range of applications highlight its significance in various fields of science and technology.

生物活性

Hydrogen ionophores, particularly Hydrogen Ionophore V, play a crucial role in biological systems by facilitating the selective transport of hydrogen ions (H⁺) across cellular membranes. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Hydrogen Ionophores

Hydrogen ionophores are compounds that enable the movement of hydrogen ions across lipid membranes, which is essential for various physiological processes including cellular respiration and pH regulation. This compound is notable for its efficiency in mediating ion transport and its potential applications in sensor technology and therapeutic interventions.

This compound operates by forming complexes with hydrogen ions, allowing them to diffuse through lipid membranes. This process is influenced by the ionophore's hydrophobic properties, which help to stabilize the ion within the membrane environment.

Key Mechanisms:

- Ion Complexation : The ionophore binds to H⁺ ions, forming a complex that can traverse the membrane.

- Membrane Integration : The hydrophobic regions of the ionophore facilitate its insertion into lipid bilayers, enhancing its ability to transport ions.

- Conformational Changes : The structural dynamics of the ionophore allow for selective ion transport based on environmental conditions.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:

- Ion Transport Efficiency : Studies show that this compound can effectively transport H⁺ ions across different cell types, including CHO and K-562 cells. This is critical for maintaining cellular homeostasis and metabolic functions .

- Selectivity : The ionophore demonstrates selectivity for H⁺ over other cations, which is essential for applications in sensors and drug delivery systems .

- Stability : The stability of this compound within lipid membranes has been confirmed through molecular dynamics simulations, indicating its potential for long-term applications in biological systems .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Ion Transport Efficiency | Cell Type | Selectivity Ratio |

|---|---|---|---|

| High | CHO | H⁺ > Na⁺ | |

| Moderate | K-562 | H⁺ > K⁺ | |

| High | Various | H⁺ > Ca²⁺ |

Case Study 1: Sensor Development

A recent study explored the use of this compound in developing a hydrogen ion-selective sensor. The sensor demonstrated a linear response to varying concentrations of hydrogen ions, confirming the ionophore's effectiveness in practical applications .

Case Study 2: Therapeutic Applications

Research investigating the therapeutic potential of this compound revealed its ability to modulate intracellular pH levels, which could be beneficial in treating conditions associated with acid-base imbalances .

Research Findings

Recent findings highlight several important aspects of this compound's biological activity:

- Electrophysiological Studies : Electrophysiological measurements indicate that this compound can alter membrane potentials significantly when transporting hydrogen ions, showcasing its potential in bioelectronic applications .

- Molecular Dynamics Simulations : These simulations provide insights into the conformational changes that occur during ion transport, emphasizing the dynamic nature of the ionophore's function .

- Comparative Studies : Comparative analyses with other known ionophores suggest that this compound possesses superior selectivity and efficiency for hydrogen ions, making it a promising candidate for further research .

属性

IUPAC Name |

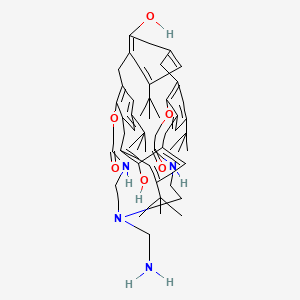

9-(2-aminoethyl)-19,25,31,36-tetratert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.123,27.134,38.02,29.016,21]hentetraconta-1,16,18,20,23(41),24,26,29,31,34,36,38(40)-dodecaene-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H74N4O6/c1-51(2,3)41-23-33-19-37-27-43(53(7,8)9)29-39-21-35-25-42(52(4,5)6)26-36(48(35)62)22-40-30-44(54(10,11)12)28-38(20-34(24-41)47(33)61)50(40)64-32-46(60)57-15-18-58(16-13-55)17-14-56-45(59)31-63-49(37)39/h23-30,61-62H,13-22,31-32,55H2,1-12H3,(H,56,59)(H,57,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCWLCIELLZKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCC(=O)NCCN(CCNC(=O)COC5=C(CC6=C(C(=CC(=C6)C(C)(C)C)C4)O)C=C(C=C5C2)C(C)(C)C)CCN)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H74N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746800 | |

| Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000849-91-1 | |

| Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。